molecular formula C15H17BrN2O B2735083 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide CAS No. 1356774-21-4

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide

Cat. No.: B2735083
CAS No.: 1356774-21-4
M. Wt: 321.218
InChI Key: ATQYPCDPJKNWFB-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group, a cyanomethyl group, and a cyclopentane carboxamide structure

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Cyanomethyl Group: This can be achieved through nucleophilic substitution reactions.

    Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide structure through amide bond formation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: This reaction can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide can be compared with similar compounds such as:

    1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    1-(4-methylphenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-18(11-10-17)14(19)15(8-2-3-9-15)12-4-6-13(16)7-5-12/h4-7H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQYPCDPJKNWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CCCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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